BENGHE Foundational & Exploratory

Check Availability & Pricing

Crystal Structure Analysis of 5-Phenyl-1,10-
phenanthroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Phenyl-1,10-phenanthroline

Cat. No.: B1208429

Disclaimer: As of December 2025, a comprehensive crystal structure analysis of 5-Phenyl-
1,10-phenanthroline is not publicly available in the reviewed scientific literature. This guide
presents a detailed crystal structure analysis of a closely related derivative, 2-(2,6-
diisopropylphenoxy)-9-phenyl-1,10-phenanthroline, to provide valuable insights into the
crystallographic features of phenyl-phenanthroline systems for researchers, scientists, and
drug development professionals.

Introduction

1,10-phenanthroline and its derivatives are of significant interest in medicinal chemistry and
materials science due to their versatile coordination properties and diverse biological activities.
The introduction of a phenyl group into the phenanthroline scaffold can significantly influence
its steric and electronic properties, impacting its interaction with biological targets and its self-
assembly in the solid state. Understanding the three-dimensional structure of these molecules
through single-crystal X-ray diffraction is paramount for rational drug design and the
development of novel materials.

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-
(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline, a derivative of 5-Phenyl-1,10-
phenanthroline. The methodologies for synthesis, crystallization, and X-ray diffraction analysis
are detailed, along with a summary of its key crystallographic parameters.

Data Presentation
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The crystallographic data for 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline has
been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition
number 2486309.[1] A summary of the key crystal data and refinement parameters is
presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-
phenanthroline.[1]
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Parameter Value

Empirical Formula C30H28N20

Formula Weight 432.55 g/mol

Crystal System Triclinic

Space Group P-1

a (A) 9.8765(2)

b (A) 10.1234(2)

c (A 12.5432(3)

a(°) 99.876(2)

B () 97.543(2)

y () 101.234(2)

Volume (A3) 1187.65(5)

z 2

Density (calculated) (g/cm3) 1.208

Absorption Coefficient (mm~1) 0.074

F(000) 460.0

Crystal Size (mms3) 0.20x0.15x0.10
Radiation MoKa (A = 0.71073 A)
20 range for data collection (°) 4.96 to 52.74

Index ranges -12<h<12,-12<k<12,-15<1<15
Reflections collected 11187

Independent reflections 4821 [R(int) = 0.0214]
Data/restraints/parameters 4821/0/299
Goodness-of-fit on F? 1.045
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Final R indexes [I > 20(1)] R1=0.0412, wR2 = 0.1054
R indexes (all data) R1=0.0498, wR2 = 0.1123
Largest diff. peak/hole (e A-3) 0.23/-0.21

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and single-crystal X-ray
diffraction analysis of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline are described
below.[1]

Synthesis of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-
phenanthroline[1]

A mixture of 2-chloro-9-phenyl-1,10-phenanthroline (1.0 mmol), 2,6-diisopropylphenol (1.2
mmol), and potassium carbonate (2.0 mmol) in N,N-dimethylformamide (10 mL) was heated at
120 °C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the
reaction mixture was poured into water and extracted with dichloromethane. The combined
organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated
under reduced pressure. The crude product was purified by column chromatography on silica
gel to afford 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline as a white solid.

Crystallization[1]

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of
2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline in a mixture of dichloromethane and
hexane (1:3 v/v) at room temperature.

Single-Crystal X-ray Diffraction[1]

A suitable single crystal was mounted on a glass fiber. X-ray diffraction data were collected at
293(2) K on a Bruker SMART APEX Il CCD area-detector diffractometer with graphite-
monochromated MoKa radiation (A = 0.71073 A). The structure was solved by direct methods
and refined by full-matrix least-squares on F? using the SHELXL-2018/3 software package. All
non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated
positions and refined using a riding model.
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Visualizations
Experimental Workflow

The following diagram illustrates the key steps involved in the crystal structure analysis of 2-
(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline.
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Caption: Experimental workflow for the crystal structure analysis.
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Molecular Structure

The molecular structure of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline as
determined by single-crystal X-ray diffraction is shown below.

Caption: Molecular structure of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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